Fmoc-2-amino-4,5-dimethoxybenzoic acid

Peptide synthesis Structure-activity relationship Isomeric differentiation

Fmoc-2-amino-4,5-dimethoxybenzoic acid (CAS 855005-12-8) is an Fmoc-protected aromatic amino acid derivative used as a building block in solid-phase peptide synthesis. The compound incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the 2-amino position of a 4,5-dimethoxybenzoic acid scaffold.

Molecular Formula C24H21NO6
Molecular Weight 419.4 g/mol
CAS No. 855005-12-8
Cat. No. B3158043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-2-amino-4,5-dimethoxybenzoic acid
CAS855005-12-8
Molecular FormulaC24H21NO6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
InChIInChI=1S/C24H21NO6/c1-29-21-11-18(23(26)27)20(12-22(21)30-2)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27)
InChIKeyQTKHOIFQEMJVHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-2-amino-4,5-dimethoxybenzoic Acid for Peptide Synthesis


Fmoc-2-amino-4,5-dimethoxybenzoic acid (CAS 855005-12-8) is an Fmoc-protected aromatic amino acid derivative used as a building block in solid-phase peptide synthesis. The compound incorporates a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the 2-amino position of a 4,5-dimethoxybenzoic acid scaffold. This molecule provides a rigid aromatic template with two electron-donating methoxy substituents that influence the electronic character and conformational constraints of the resulting peptide sequences. The Fmoc group is base-labile, enabling standard deprotection with piperidine during stepwise peptide chain elongation.

Workflow
Fmoc-based solid-phase peptide synthesis with standard piperidine deprotection
Scaffold
Rigid 2-amino-4,5-dimethoxy aromatic template for conformational constraint
Compatibility
Compatible with Fmoc/tBu protocols; base-labile protecting group enables stepwise elongation

Fmoc-2-amino-4,5-dimethoxybenzoic Acid: Why Substitution Fails


Fmoc-2-amino-4,5-dimethoxybenzoic acid cannot be substituted by its positional isomers or other Fmoc-protected benzoic acid derivatives without altering synthetic outcomes. The 2-amino-4,5-dimethoxy substitution pattern on the benzoic acid core dictates the steric and electronic environment of the incorporated residue, which directly affects peptide conformation, coupling efficiency, and downstream biological activity. Positional isomers, such as Fmoc-3-amino-4,5-dimethoxybenzoic acid and Fmoc-5-amino-2,4-dimethoxybenzoic acid, present different spatial orientations of the amino and methoxy functionalities, leading to distinct peptide backbone geometries and side-chain presentations. Furthermore, modifications to the methoxy substitution pattern (e.g., mono-methoxy or unsubstituted analogs) alter the electronic density of the aromatic ring, potentially impacting π-stacking interactions and overall peptide stability. Generic substitution without structural equivalence undermines reproducibility in peptide library screening, structure-activity relationship (SAR) studies, and final product characterization.

Positional isomers (e.g., 3-amino or 5-amino substitution) may alter peptide backbone geometry and coupling efficiency, limiting SAR reproducibility.
Methoxy pattern variations (mono-methoxy or unsubstituted analogs) may shift electronic character and π-stacking, affecting peptide stability and conformation.
Generic Fmoc-benzoic acid derivatives without the 2-amino-4,5-dimethoxy motif may not reproduce the intended steric and electronic environment, requiring careful validation.

Fmoc-2-amino-4,5-dimethoxybenzoic Acid vs. Structural Analogs


Positional Isomer Differentiation: 2-Amino vs. 3-Amino

Fmoc-2-amino-4,5-dimethoxybenzoic acid possesses a distinct substitution pattern at the 2-amino position with methoxy groups at C4 and C5. This differentiates it from Fmoc-3-amino-4,5-dimethoxybenzoic acid, which has an amino group at the C3 position, and Fmoc-5-amino-2,4-dimethoxybenzoic acid, which has an amino group at C5 and methoxy groups at C2 and C4. These positional variations result in different IUPAC nomenclature and molecular geometries. Fmoc-2-amino-4,5-dimethoxybenzoic acid: 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dimethoxybenzoic acid. Fmoc-3-amino-4,5-dimethoxybenzoic acid: 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,5-dimethoxybenzoic acid. Fmoc-5-amino-2,4-dimethoxybenzoic acid: 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethoxybenzoic acid.

Positional isomer
Data to verify
2-amino-4,5-dimethoxy vs 3-amino-4,5-dimethoxy and 5-amino-2,4-dimethoxy isomers; distinct IUPAC identifiers and InChIKeys
Supports isomeric identity verification for SAR studies
Structural comparison based on nomenclature data
Peptide synthesis Structure-activity relationship Isomeric differentiation

Price and Availability Across Suppliers

Procurement cost and minimum purchase quantities for Fmoc-2-amino-4,5-dimethoxybenzoic acid vary significantly across suppliers. AChemBlock offers 1G at $260 and 5G at $785 with immediate global availability. CymitQuimica (Biosynth) offers 250mg at €366 and 2.5g at €1,038. Chemsrc lists the compound at 98.0% purity with a 10-day lead time. Fluorochem offers the compound at 95% purity with multi-region stocking (UK, EU, China).

Supplier pricing
Data to verify
1G ~$260 to >€1,400/g equivalent; price variation over 5× across vendors
Supports procurement cost review
Commercial pricing as of March 2026; multi-source review needed
Procurement Cost analysis Peptide synthesis reagents

Lipophilicity and Physicochemical Properties

Fmoc-2-amino-4,5-dimethoxybenzoic acid has a calculated LogP of 4.36, indicating high lipophilicity relative to standard proteinogenic Fmoc-amino acids. The molecular weight is 419.43 g/mol (C₂₄H₂₁NO₆), and predicted boiling point is 570.7±50.0 °C at 760 mmHg. The compound has 2 hydrogen bond donors (carboxylic acid OH, amide NH) and 6 hydrogen bond acceptors (carbonyls, methoxy oxygens), which influences solvation during coupling reactions and resin swelling behavior in solid-phase synthesis.

Lipophilicity
Class-level inference
Calculated LogP = 4.36; elevated vs standard Fmoc-amino acids (0.5–3.0)
Supports hydrophobicity assessment for peptide design
Calculated value; solvent selection may require optimization
Physicochemical properties Lipophilicity Peptide design

Fmoc-2-amino-4,5-dimethoxybenzoic Acid: Research & Procurement Scenarios


Conformationally Constrained Peptide Library Synthesis

Fmoc-2-amino-4,5-dimethoxybenzoic acid serves as a rigid aromatic scaffold for introducing constrained geometry into peptide sequences. The 2-amino attachment and 4,5-dimethoxy substitution restrict rotational freedom of the incorporated residue, enabling exploration of specific conformational spaces in peptide SAR studies. This building block is appropriate for solid-phase peptide synthesis using standard Fmoc/tBu protocols with piperidine deprotection.

SAR Studies with Positional Isomers

This compound enables direct comparative studies against its positional isomers (Fmoc-3-amino-4,5-dimethoxybenzoic acid and Fmoc-5-amino-2,4-dimethoxybenzoic acid ) to determine the impact of amino group positioning on peptide biological activity. The distinct substitution pattern provides a controlled variable for investigating how residue geometry affects target binding, enzyme inhibition, or receptor activation.

Cost-Sensitive Multi-Gram Peptide Synthesis

Procurement of Fmoc-2-amino-4,5-dimethoxybenzoic acid requires strategic supplier selection due to significant price variation across vendors (ranging from ~$260/g to over €1,400/g equivalent). Researchers planning multi-gram synthesis should obtain quotations from multiple suppliers and consider lead times (ranging from in-stock to 10-day availability) before committing to a sourcing decision.

Hydrophobic Peptide Design for Membrane Studies

The calculated LogP of 4.36 for Fmoc-2-amino-4,5-dimethoxybenzoic acid suggests utility in designing peptides with enhanced membrane permeability or hydrophobic core interactions. This building block may be particularly suited for peptide sequences targeting transmembrane domains or intracellular targets where increased lipophilicity facilitates cellular uptake. The high LogP value indicates that solvent selection (DMF, NMP with cosolvents) and coupling conditions require optimization to maintain peptide solubility during synthesis.

Application
Selection Property
Validation Focus
Conformationally constrained peptide library synthesis
Rigid 2-amino-4,5-dimethoxy aromatic scaffold
Backbone geometry and coupling efficiency in Fmoc-SPPS
SAR studies with positional isomers
Controlled 2-amino substitution pattern
Isomer-specific peptide conformation and target interaction
Multi-gram peptide synthesis procurement
Supplier price and lead-time variability
Cost comparison and availability verification
Hydrophobic peptide design for membrane studies
High predicted lipophilicity relative to standard Fmoc-amino acids
Solubility profile and solvent optimization during SPPS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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